![molecular formula C9H5F2N3O2 B1462209 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1038240-82-2](/img/structure/B1462209.png)
1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
The compound “1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a carboxylic acid group and a 2,4-difluorophenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 1H-1,2,4-triazole derivatives have been synthesized for various purposes, including as Strigolactone biosynthesis inhibitors . The synthesis of these compounds often involves complex organic reactions .Scientific Research Applications
Analytical Method Development for Fluconazole
Researchers developed and validated an analytical method using LC-MS/MS for quantifying genotoxic impurities in fluconazole, notably 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its precursor. This method is pivotal for ensuring the safety and purity of the drug (Devanna & Reddy, 2016).
Triazole-based Scaffolds in Peptidomimetics
The molecule 5-amino-1,2,3-triazole-4-carboxylic acid, related to the compound , is crucial for crafting peptidomimetics and biologically active compounds. Notably, its chemistry is versatile, despite challenges like the Dimroth rearrangement, leading to innovative triazole-containing compounds with significant biological activity (Ferrini et al., 2015).
Spectroscopic and Computational Analysis
A novel triazole derivative was synthesized and analyzed through spectroscopic methods and density functional theory (DFT), underscoring the utility of 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives in theoretical and computational chemistry (Zacharias et al., 2018).
Synthesis and Antimicrobial Activity
Substituted 1,2,3-triazoles, structurally related to the compound in focus, were synthesized and tested for their antimicrobial properties, indicating the potential of such compounds in pharmaceutical applications (Holla et al., 2005).
properties
IUPAC Name |
1-(2,4-difluorophenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3O2/c10-5-1-2-8(6(11)3-5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUDQRGAWDURQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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